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Abstract
PAC-113, a 12-amino-acid antimicrobial peptide derived from human salivary protein histatin 5,

has demonstrated significant promise as an antifungal agent, particularly against Candida

albicans. A key post-translational modification, C-terminal amidation, has been shown to

significantly enhance its efficacy. This technical guide provides an in-depth analysis of the

effects of C-terminal amidation on the bioactivity of PAC-113. It summarizes key quantitative

data, details relevant experimental protocols, and visualizes the peptide's mechanism of action

and experimental workflows. This document is intended to serve as a comprehensive resource

for researchers and professionals involved in the development of peptide-based therapeutics.

Introduction
PAC-113, with the amino acid sequence Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-

NH₂, is a cationic peptide that has been investigated for its therapeutic potential in treating oral

candidiasis.[1] The addition of an amide group to the C-terminus is a common modification in

many naturally occurring peptides and has been found to play a crucial role in the antimicrobial

activity of PAC-113. This modification neutralizes the negative charge of the C-terminal

carboxyl group, thereby increasing the net positive charge of the peptide. This enhanced

cationicity is believed to facilitate stronger electrostatic interactions with the negatively charged

components of fungal cell membranes, a critical first step in its mechanism of action.
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Quantitative Analysis of Efficacy
The C-terminal amidation of PAC-113 has a quantifiable impact on its antifungal potency. The

following tables summarize the available data comparing the amidated and non-amidated

forms of the peptide.

Table 1: Antifungal Activity of Amidated vs. Non-Amidated PAC-113 against Candida albicans

Peptide Form
Minimum Inhibitory
Concentration
(MIC) (µg/mL)

LD50 (µg/mL) LD90 (µg/mL)

PAC-113 (Amidated) 3.1[2] 2.3[2] 4.7[2]

PAC-113 (Non-

amidated)
Not explicitly reported 4.5[2] >10[2]

Note: The MIC for the non-amidated form was not explicitly found in the searched literature.

The LD50 and LD90 values clearly indicate a higher potency for the amidated form.

Mechanism of Action
The antifungal activity of PAC-113 is a multi-step process that is significantly influenced by its

C-terminal amidation. The increased positive charge of the amidated peptide enhances its

initial binding to the fungal cell surface. Following this initial interaction, PAC-113 is understood

to engage with specific membrane proteins, such as the Ssa2 protein in Candida albicans,

which facilitates its translocation across the cell membrane and into the cytoplasm.[3] Once

inside the cell, PAC-113 can disrupt essential cellular processes, leading to fungal cell death.
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Figure 1. Proposed mechanism of action for amidated PAC-113.

Experimental Protocols
This section details the key experimental methodologies used to assess the efficacy of PAC-
113 and the effects of C-terminal amidation.

Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS) of C-terminally Amidated PAC-113:

Resin Selection: A Rink amide resin is typically used for the synthesis of C-terminally

amidated peptides.

Fmoc Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the resin

is removed using a solution of 20% piperidine in dimethylformamide (DMF).

Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the deprotected

resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine

(DIPEA) in DMF.

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent

amino acid in the PAC-113 sequence.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the

resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically

containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether,

collected by centrifugation, and then lyophilized to obtain a crude powder.[4][5]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:

Column: A C18 column is commonly used for the purification of peptides like PAC-113.[6]

Mobile Phases:

Mobile Phase A: 0.1% TFA in HPLC-grade water.
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Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute

the peptide. The specific gradient is optimized based on the hydrophobicity of the peptide.

Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

Fraction Collection and Analysis: Fractions containing the purified peptide are collected,

analyzed for purity by analytical RP-HPLC and mass spectrometry, and then pooled and

lyophilized.[7]
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Figure 2. Workflow for the synthesis and purification of amidated PAC-113.

Antifungal Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

Culture Preparation:Candida albicans is cultured in a suitable broth (e.g., Sabouraud

Dextrose Broth) and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

Peptide Dilution: A serial dilution of the PAC-113 peptide is prepared in a 96-well microtiter

plate.

Inoculation: The standardized fungal suspension is added to each well containing the peptide

dilutions.

Incubation: The plate is incubated at 35°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of the peptide that

completely inhibits visible growth of the fungus.

Cytotoxicity Assays
While specific comparative cytotoxicity data for amidated versus non-amidated PAC-113 on

human cells was not found in the literature search, a standard method to assess this is the

MTT assay.

MTT Assay for Cell Viability:

Cell Seeding: Human cell lines (e.g., HEK293 or HaCaT) are seeded in a 96-well plate and

allowed to adhere overnight.

Peptide Treatment: The cells are treated with various concentrations of the PAC-113
peptides (both amidated and non-amidated forms) for a specified period (e.g., 24 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.
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Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or

acidified isopropanol).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The cell viability is calculated as a percentage of the

untreated control.

Structural Effects of C-Terminal Amidation
Although specific circular dichroism (CD) spectroscopy data for both forms of PAC-113 were

not identified, studies on other antimicrobial peptides have shown that C-terminal amidation

can significantly influence their secondary structure. Amidation often leads to an increase in α-

helicity, particularly in membrane-mimicking environments. This enhanced helical content can

promote deeper insertion into the lipid bilayer of fungal membranes, contributing to increased

lytic activity.
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Figure 3. Logical relationship of C-terminal amidation and its effects.

Conclusion
C-terminal amidation is a critical modification for optimizing the antifungal efficacy of PAC-113.

The available data demonstrates that this single chemical alteration leads to a significant,

approximately twofold increase in its activity against Candida albicans. This enhancement is

attributed to an increased net positive charge, which likely improves its interaction with and

disruption of the fungal cell membrane, and potentially stabilizes a more active secondary

structure. The detailed protocols provided herein offer a framework for the synthesis,

purification, and evaluation of amidated PAC-113 and its analogues. Further research focusing

on a direct comparison of the structural and cytotoxic profiles of the amidated and non-

amidated forms of PAC-113 would provide a more complete understanding of the role of this
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important post-translational modification and aid in the rational design of more potent peptide-

based antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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